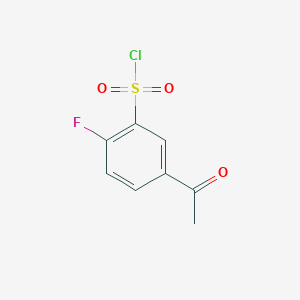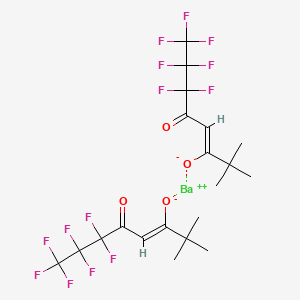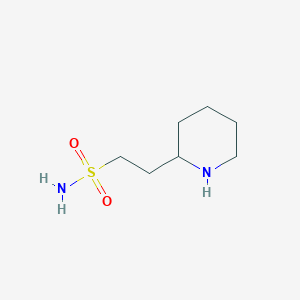
2-(4-iodo-1H-pyrazol-1-yl)ethanamine
Vue d'ensemble
Description
“2-(4-iodo-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C5H8IN3 . It has a molecular weight of 237.04 g/mol . The compound is also known by other synonyms such as “2-(4-iodopyrazol-1-yl)ethanamine” and "2-(4-iodo-1H-pyrazol-1-yl)ethan-1-amine" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves the use of Sonogashira reactions . In this process, “2,6-Di (4-iodopyrazol-1-yl)pyridine” is converted to “2,6-di (4- {alkyn-1-yl}pyrazol-1-yl)pyridine” derivatives. These intermediates are then hydrogenated to yield the corresponding “2,6-di (4-alkylpyrazol-1-yl)pyridine” derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an ethanamine group at the 4-position of the ring . The pyrazole ring also carries an iodine atom at the 4-position . The InChI code for the compound is “InChI=1S/C5H8IN3/c6-5-3-8-9 (4-5)2-1-7/h3-4H,1-2,7H2” and the canonical SMILES representation is "C1=C (C=NN1CCN)I" .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a molecular weight of 237.04 g/mol and an exact mass of 236.97629 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The topological polar surface area is 43.8 Ų .Applications De Recherche Scientifique
Metal Complex Formation and Ligand Decomposition
2-(4-iodo-1H-pyrazol-1-yl)ethanamine and related compounds demonstrate significant potential in the formation of metal complexes, showcasing the ability of these ligands to coordinate with metals through nitrogen atoms. Research has highlighted the synthesis and characterization of various metal complexes, including those with cobalt and zinc. These complexes were analyzed using X-ray crystallography, confirming the coordination of ligands to metal ions through all nitrogen atoms. Notably, attempts to create copper complexes led to the formation of complexes with tridentate ligands, a result of ligand decomposition. This decomposition occurs in both the presence and absence of metal ions, attributed to the aminal functionality in the ligands. A proposed mechanism for this decomposition is based on NMR and ESMS data (Cubanski et al., 2013).
Synthesis of Polysubstituted Pyrazoles and Isoxazoles
The compound serves as a precursor in the synthesis of polysubstituted pyrazoles and isoxazoles, offering a pathway to bioactive compounds with potential antitumor properties. A general approach has been developed for the synthesis of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, further leading to the transformation into 2-(pyrazolyl)ethylamine derivatives. This method highlights the versatility of such compounds in generating derivatives with significant biological activity (Chagarovskiy et al., 2016).
Copper(II) Complexes and Polymerization Catalysts
Further investigations into the chemical properties of related compounds have led to the synthesis of copper(II) complexes, which act as pre-catalysts for the ring-opening polymerization of rac-lactide, producing heterotactic-enriched polylactide. The study of these complexes reveals the impact of ligand substitution on the anionic exchange capabilities, demonstrating selective substitution reactions that are influenced by the presence of methyl substituents at the pyrazole moieties (Seo et al., 2019).
Crystal Structure and Intermolecular Interactions
The structural characterization of compounds derived from this compound, such as various pyrazoline and pyrazole derivatives, has been conducted to understand their crystal packing and intermolecular interactions. Studies involving X-ray diffraction analysis provide insights into the crystal structures, revealing how adjacent molecules assemble and interact through hydrogen bonds and π interactions. This understanding is crucial for the development of compounds with tailored properties (Loh et al., 2013).
Orientations Futures
The future directions for “2-(4-iodo-1H-pyrazol-1-yl)ethanamine” could involve further exploration of its potential biological activities and applications. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential use in pharmaceutical applications .
Mécanisme D'action
Target of Action
Similar compounds containing imidazole and pyrazole moieties have been reported to have a broad range of biological activities . For instance, some analogs of the compound have shown improved potency against the insulin-like growth factor 1 receptor (IGF-1R) .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of mycobacterium tuberculosis and Leishmania aethiopica , suggesting that they may interfere with the biochemical pathways essential for the survival of these organisms.
Pharmacokinetics
Some analogs of the compound have shown improved oral exposure , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity that was significantly more active than standard drugs .
Analyse Biochimique
Biochemical Properties
2-(4-Iodo-1H-pyrazol-1-yl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of insulin-like growth factor 1 receptor (IGF-1R). This compound interacts with IGF-1R by binding to its active site, thereby inhibiting its activity. The inhibition of IGF-1R can lead to the modulation of various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound may interact with other proteins and enzymes involved in cell proliferation and survival, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the IGF-1R signaling pathway . It also affects cell signaling pathways, such as the PI3K and MAPK pathways, leading to altered gene expression and cellular metabolism. The modulation of these pathways can result in reduced cell growth and increased cell death, making this compound a potential therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with IGF-1R. By binding to the active site of IGF-1R, this compound inhibits its kinase activity, preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K and MAPK signaling pathways, which are crucial for cell survival and proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term efficacy, and studies have shown that it remains stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can maintain its inhibitory effects on IGF-1R and related pathways, resulting in sustained suppression of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits IGF-1R activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with IGF-1R. The inhibition of IGF-1R by this compound affects the metabolic flux of glucose and lipid metabolism, leading to altered levels of metabolites . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells are crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with IGF-1R and other target proteins. The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, further influencing its function and efficacy.
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUBVYWLSSWLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



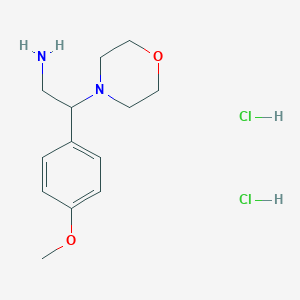
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)

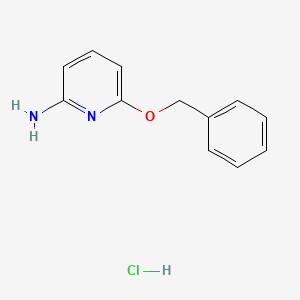
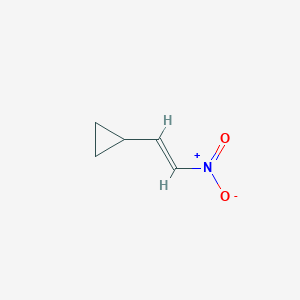
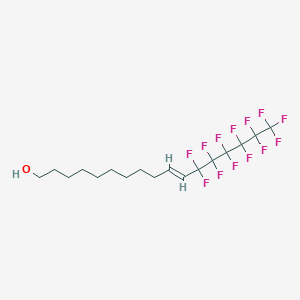


![2-[(Methylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3039549.png)

